![molecular formula C9H7ClO B14350629 Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride CAS No. 99718-03-3](/img/structure/B14350629.png)
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride is a chemical compound with a unique bicyclic structure. It is known for its reactivity and potential applications in various fields of scientific research. The compound’s structure consists of a bicyclo[4.2.0]octa-1,3,5-triene core with a carbonyl chloride functional group attached at the third position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride typically involves the reaction of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid+SOCl2→Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization may be employed.
化学反応の分析
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition: The bicyclic structure can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. Reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used under controlled conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution with alcohols and amines, respectively.
Larger Ring Systems: Formed through cycloaddition reactions.
科学的研究の応用
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive carbonyl chloride group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, which can then participate in further chemical reactions. The bicyclic structure also allows for unique interactions and reactivity patterns, contributing to its versatility in chemical synthesis.
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid: The precursor to the carbonyl chloride derivative, with a carboxylic acid functional group instead of a carbonyl chloride.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: A related compound with a silicon-containing functional group, used in different applications.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. Its bicyclic structure also imparts distinct reactivity and stability characteristics, making it a valuable compound in various fields of research.
特性
CAS番号 |
99718-03-3 |
|---|---|
分子式 |
C9H7ClO |
分子量 |
166.60 g/mol |
IUPAC名 |
bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO/c10-9(11)8-4-2-6-1-3-7(6)5-8/h2,4-5H,1,3H2 |
InChIキー |
ZOMVOFOQIGOCJP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C1C=CC(=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


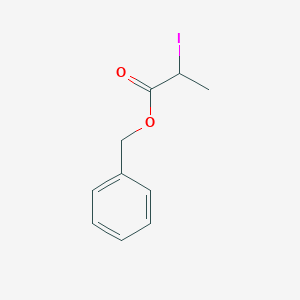
![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
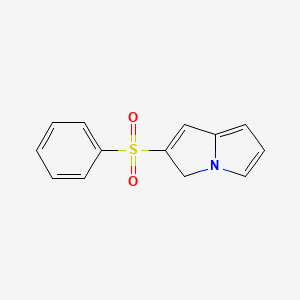
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)
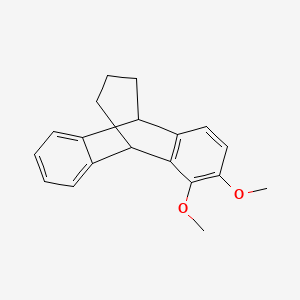
![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)

![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
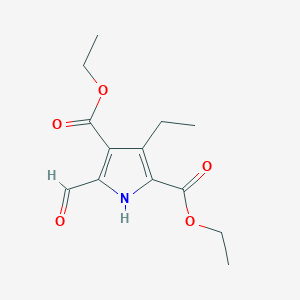
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
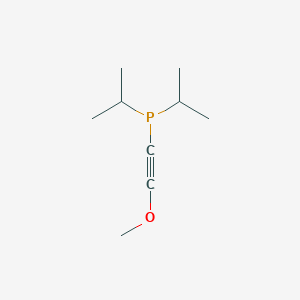
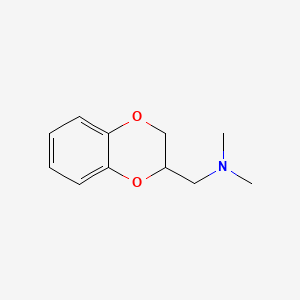
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
